molecular formula C41H24N2O5 B5186904 5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]

5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]

Cat. No. B5186904
M. Wt: 624.6 g/mol
InChI Key: JUFBGBIJBVAFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that belongs to the class of isoindole-1,3(2H)-diones. It has been widely studied for its potential application in the field of organic electronics and optoelectronics. The compound exhibits excellent thermal and photochemical stability, making it a promising candidate for use in various electronic devices.

Mechanism of Action

The mechanism of action of '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' is not fully understood. However, it is believed that the compound acts as a charge transport material in electronic devices. The compound has a high electron affinity, which allows it to efficiently transport electrons in the device.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]'. However, some studies have suggested that the compound may exhibit antioxidant and anti-inflammatory properties. Further research is needed to fully understand the potential health benefits of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' in lab experiments include its excellent thermal and photochemical stability, high electron affinity, and potential for use in various electronic devices. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for research on '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]'. One potential direction is to investigate its potential application in the field of organic photovoltaics. Another direction is to explore its use in the development of new electronic devices such as organic memory devices and organic lasers. Additionally, further research is needed to fully understand the mechanism of action and potential health benefits of this compound.

Synthesis Methods

The synthesis of '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' can be achieved through a variety of methods, including Suzuki coupling reaction, Sonogashira coupling reaction, and Stille coupling reaction. Among these methods, the Suzuki coupling reaction is the most commonly used method for the synthesis of this compound. The reaction involves the coupling of a boronic acid and an aryl halide in the presence of a palladium catalyst and a base.

Scientific Research Applications

'5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' has been extensively studied for its potential application in the field of organic electronics and optoelectronics. The compound exhibits excellent thermal and photochemical stability, making it a promising candidate for use in various electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.

properties

IUPAC Name

5-[1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carbonyl]-2-(2-phenylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H24N2O5/c44-37(27-19-21-31-33(23-27)40(47)42(38(31)45)35-17-9-7-15-29(35)25-11-3-1-4-12-25)28-20-22-32-34(24-28)41(48)43(39(32)46)36-18-10-8-16-30(36)26-13-5-2-6-14-26/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFBGBIJBVAFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-carbonylbis[2-(biphenyl-2-yl)-1H-isoindole-1,3(2H)-dione]

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